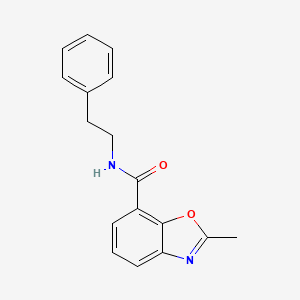![molecular formula C23H20N6O2S B11492460 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B11492460.png)
2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-N-(3-PYRIDINYLMETHYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolophthalazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-N-(3-PYRIDINYLMETHYL)BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-N-(3-PYRIDINYLMETHYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or pyridylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-N-(3-PYRIDINYLMETHYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator and enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-N-(3-PYRIDINYLMETHYL)BENZENESULFONAMIDE involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its anticancer properties.
1,2,4-Triazolo[4,3-a]pyrazine: Studied as a potential kinase inhibitor.
1,2,4-Triazolo[1,5-a]pyrimidine: Investigated for its antiviral activity .
Uniqueness
2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL)-N-(3-PYRIDINYLMETHYL)BENZENESULFONAMIDE stands out due to its unique combination of a triazolophthalazine core with sulfonamide and pyridylmethyl groups, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H20N6O2S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C23H20N6O2S/c1-15-9-10-18(12-21(15)32(30,31)25-14-17-6-5-11-24-13-17)22-19-7-3-4-8-20(19)23-27-26-16(2)29(23)28-22/h3-13,25H,14H2,1-2H3 |
InChI Key |
AVQPHSWJTPPGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C)S(=O)(=O)NCC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-4-methyl-11-(4-methylphenyl)sulfanyl-4,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,5,7,10,12-pentaen-3-one](/img/structure/B11492378.png)

![[1,3,5]Triazine-2,4-diamine, 6-[5-(2-chlorophenyl)tetrazol-2-ylmethyl]-N,N-dimethyl-](/img/structure/B11492383.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11492395.png)
![(4S,4aR,5S,8R)-2-amino-4-(2-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile](/img/structure/B11492401.png)
![2-(2-Cyanoethyl)-3-methyl-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11492407.png)
![N-(4-{[4-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11492420.png)
![3,8-bis(ethylsulfanyl)-16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11492422.png)
![2-acetyl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B11492426.png)
![13,15-diamino-11-phenyl-18-oxa-16-azatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13,15-octaene-14-carbonitrile](/img/structure/B11492432.png)
![Ethyl 4-[(4-fluorophenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate](/img/structure/B11492434.png)
![Pyridine, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B11492442.png)

![Ethanone, 2-[4-(4-fluorophenyl)thiazol-2-ylsulfanyl]-1-(2-hydroxy-5-methylphenyl)-](/img/structure/B11492452.png)
